molecular formula C20H17N3O3 B14247230 Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- CAS No. 328541-62-4

Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-

Katalognummer: B14247230
CAS-Nummer: 328541-62-4
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: ZWXVOKHGRSAQRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- is a complex organic compound with a unique structure that combines benzoic acid and naphthalene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- typically involves multiple steps. One common method includes the reaction of benzoic acid with 2-naphthylamine to form an intermediate, which is then further reacted with acetyl hydrazine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoic acid derivatives and naphthalene-based compounds. Examples are:

Uniqueness

What sets benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]- apart is its unique combination of benzoic acid and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

328541-62-4

Molekularformel

C20H17N3O3

Molekulargewicht

347.4 g/mol

IUPAC-Name

4-[[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C20H17N3O3/c24-19(23-22-12-14-5-7-16(8-6-14)20(25)26)13-21-18-10-9-15-3-1-2-4-17(15)11-18/h1-12,21H,13H2,(H,23,24)(H,25,26)

InChI-Schlüssel

ZWXVOKHGRSAQRF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.